molecular formula C17H13Cl3N4O2 B5589641 N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine

N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5589641
M. Wt: 411.7 g/mol
InChI Key: COKYTBYKQRFQTI-HCGXMYGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C17H13Cl3N4O2 and its molecular weight is 411.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.010409 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally similar to N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine. These compounds were evaluated for their antimicrobial activities, where some demonstrated good or moderate activities against tested microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Novel Quinazolinone Derivatives and Antimicrobial Activity

Another study by Habib et al. (2012) focused on the synthesis of novel quinazolinone derivatives and their subsequent evaluation for antimicrobial activity. While this study does not directly mention this compound, it highlights the broader context of synthesizing and testing similar complex organic compounds for potential use in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).

Synthetic Studies Towards Agelasine Analogs

Research by Roggen and Gundersen (2008) involved synthetic studies directed towards agelasine analogs, focusing on the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines. While the specific focus was on purine analogs, this study provides insight into the methodologies that could be applied to the synthesis and modification of compounds like this compound, particularly in understanding their structural and functional properties (Roggen & Gundersen, 2008).

Properties

IUPAC Name

(E)-1-[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O2/c1-25-16-3-2-11(7-23-24-9-21-22-10-24)4-12(16)8-26-17-14(19)5-13(18)6-15(17)20/h2-7,9-10H,8H2,1H3/b23-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKYTBYKQRFQTI-HCGXMYGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.